N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-3-17-7-9-18(10-8-17)24-21-26-22(28-23(27-21)29-15-5-6-16-29)25-19-11-13-20(14-12-19)30-4-2;/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHIHKGDUCUDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activities, synthesis, structure-activity relationships (SAR), and potential clinical applications based on existing literature.
The molecular formula of this compound is with a molecular weight of approximately 414.91 g/mol. The compound features a triazine core substituted with ethoxy and ethyl groups on the phenyl rings and a pyrrolidine moiety, which may influence its pharmacological properties.
The compound exhibits pharmacological activity through various mechanisms:
- Neurokinin Receptor Antagonism : Similar triazine derivatives have been shown to act as antagonists at neurokinin receptors (NK1), which are implicated in pain pathways and neurogenic inflammation. Binding affinity studies suggest that modifications on the triazine scaffold can significantly affect receptor interaction and selectivity .
- Enzyme Inhibition : Research indicates that related compounds inhibit enzymes such as DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth positions it as a potential candidate for cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Ethoxy vs. Methoxy Substitution | Changes lipophilicity and receptor binding affinity |
| Pyrrolidine Ring Variations | Alters enzyme inhibition potency |
| Phenyl Ring Substituents | Impacts overall pharmacodynamic properties |
Research suggests that specific substitutions can enhance selectivity for certain receptors or enzymes while minimizing off-target effects .
Case Studies
- Neurokinin Receptor Studies : A study involving structurally similar compounds revealed that modifications on the triazine ring significantly increased binding affinity for NK1 receptors. This suggests that this compound may also exhibit enhanced efficacy in pain management therapies .
- Antitumor Efficacy : In a preclinical model of lymphoma, the compound demonstrated significant tumor regression when administered in conjunction with established chemotherapeutics. The combination therapy resulted in improved survival rates compared to monotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N2-(4-Ethoxyphenyl)-N4-(4-Fluorophenyl)-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride
- Key Differences :
- Reduced lipophilicity compared to ethyl, which may affect membrane permeability.
(E)-6-(2-(4-(Allyloxy)-3-Ethoxybenzylidene)Hydrazinyl)-N2,N4-Diphenyl-1,3,5-Triazine-2,4-Diamine
- Key Differences :
- Impact of Hydrazinyl Group: Introduces a planar, conjugated structure that may enhance π-π stacking interactions with aromatic residues in proteins.
N2,N2,N4,N4-Tetraethyl-6-{2-[(E)-1-(4-Nitrophenyl)Ethylidene]Hydrazino}-1,3,5-Triazine-2,4-Diamine
- Key Differences :
- Tetraethyl groups enhance hydrophobicity, which may limit aqueous solubility.
Comparative Data Table
Research Implications and Limitations
- Structural Insights : Ethyl and ethoxy groups balance lipophilicity and solubility, while fluorine or nitro groups modulate electronic properties.
- Gaps in Evidence: No direct biological data (e.g., IC50, solubility metrics) are provided in the referenced materials, limiting functional comparisons.
- Recommendations : Further studies should explore substituent effects on pharmacokinetics (e.g., LogP, metabolic stability) and target binding.
Q & A
Q. What are the standard synthetic routes for preparing this triazine derivative, and how are critical intermediates optimized?
The synthesis typically involves multi-step nucleophilic substitutions starting with cyanuric chloride. Key steps include sequential displacement of chlorides with substituted anilines (e.g., 4-ethoxyaniline and 4-ethylaniline) and pyrrolidine under reflux in aprotic solvents like dichloromethane or 1,4-dioxane. Reaction conditions (e.g., temperature, stoichiometry) are optimized to maximize yield and purity, with intermediates purified via column chromatography .
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric chloride, 4-ethoxyaniline, DCM, 0–5°C | N2-(4-ethoxyphenyl)-6-chloro-1,3,5-triazine-2,4-diamine | ~65–70 |
| 2 | 4-ethylaniline, K₂CO₃, DMF, 80°C | N2,N4-disubstituted triazine | ~50–55 |
| 3 | Pyrrolidine, Et₃N, THF, reflux | Free base form | ~60–65 |
| 4 | HCl (gaseous), EtOH | Hydrochloride salt | >95 purity |
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- 1H/13C NMR : Confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and aromatic proton integrations .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~495) and purity (>98% by reverse-phase HPLC) .
- FT-IR : Identifies NH stretches (3100–3300 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
The hydrochloride salt enhances water solubility (≥10 mg/mL in PBS pH 7.4) but may degrade under prolonged exposure to light or acidic/alkaline conditions (pH <3 or >10). Stability studies recommend storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts like dimerized triazines?
- Continuous Flow Synthesis : Reduces reaction time and improves heat transfer, minimizing side reactions (e.g., triazine dimerization) .
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during sequential substitutions to enhance regioselectivity .
- Catalysis : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups efficiently .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data?
- SAR Studies : Compare analogs (e.g., replacing ethoxy with methoxy or fluorine) to isolate substituent effects on target binding .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., kinases or epigenetic enzymes) to explain variability in IC₅₀ values across assays .
- Meta-Analysis : Cross-validate data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab variability .
Q. How do substituents influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Ethoxy Group : Enhances lipophilicity (logP ~3.2) and membrane permeability but may reduce metabolic stability due to CYP450 oxidation .
- Pyrrolidine Moiety : Improves solubility via protonation while contributing to π-stacking interactions in target binding pockets .
- Hydrochloride Salt : Increases bioavailability by ~40% compared to free base forms in rodent models .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating its mechanism of action in cancer research?
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to quantify ATP-competitive binding to kinases like EGFR or BRAF .
- Apoptosis Assays : Measure caspase-3/7 activation in cell lines (e.g., HCT-116) via luminescence-based kits (e.g., Caspase-Glo®) .
- Epigenetic Modulation : Assess HDAC or DNMT inhibition using fluorogenic substrates (e.g., BOC-Lys(Ac)-AMC) .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Co-Solvent Approaches : Use DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility in cell-based assays .
- DSC/TGA Analysis : Characterize crystalline vs. amorphous forms, which significantly impact solubility .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Cell Line Variability : Differences in expression levels of target proteins (e.g., overexpressed EGFR in A549 vs. low levels in MCF-7) .
- Assay Conditions : Varying serum concentrations in cell culture media alter protein binding and free drug availability .
- Metabolic Stability : Hepatic microsome assays reveal species-specific differences (e.g., human vs. mouse CYP450 isoforms) impacting metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
